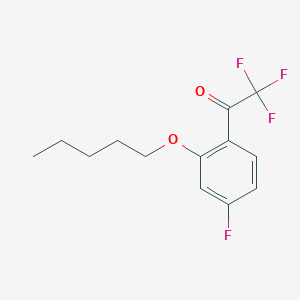
4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile is an organic compound with the molecular formula C12H14BrNO It features a brominated aromatic ring with two methyl groups and a butanenitrile group attached via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile typically involves the reaction of 4-bromo-3,5-dimethylphenol with 4-bromobutyronitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitrile group can be reduced to an amine.
Oxidation: The methyl groups can be oxidized to carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic substitution: Products include azides or thiocyanates.
Reduction: The major product is the corresponding amine.
Oxidation: Products include carboxylic acids or aldehydes.
Applications De Recherche Scientifique
4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and nitrile group can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3,5-dimethylphenol
- 4-Bromo-3,5-dimethylbenzonitrile
- 4-Bromo-3,5-dimethylbenzaldehyde
Uniqueness
4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
4-(4-bromo-3,5-dimethylphenoxy)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9-7-11(8-10(2)12(9)13)15-6-4-3-5-14/h7-8H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRADRMWLHPNTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloro-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7994293.png)



![1-(3-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7994330.png)

![1,3-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7994344.png)


![5-[3-(Trifluoromethoxy)phenyl]-5-oxovaleric acid](/img/structure/B7994370.png)
![2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol](/img/structure/B7994389.png)


